
3-Iodo-5-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11I It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an iodine atom at the 3-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,1’-biphenyl. This can be done using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the 3-position.
Another method involves the Suzuki-Miyaura cross-coupling reaction. In this approach, 3-iodo-1,1’-biphenyl is coupled with a methylboronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like dioxane .
Industrial Production Methods
Industrial production of 3-Iodo-5-methyl-1,1’-biphenyl typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura cross-coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in reactors designed for large-scale chemical synthesis.
化学反応の分析
Types of Reactions
3-Iodo-5-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The iodine atom in the compound makes it susceptible to electrophilic substitution reactions. For example, it can undergo halogen exchange reactions where the iodine atom is replaced by another halogen.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Reduction: The iodine atom can be reduced to form 5-methyl-1,1’-biphenyl.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dioxane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic Substitution: Halogenated derivatives of 3-Iodo-5-methyl-1,1’-biphenyl.
Cross-Coupling Reactions: Biphenyl derivatives with various substituents.
Reduction: 5-Methyl-1,1’-biphenyl.
科学的研究の応用
3-Iodo-5-methyl-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of 3-Iodo-5-methyl-1,1’-biphenyl in various applications depends on its chemical reactivity. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors involved in various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Iodo-1,1’-biphenyl: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1,1’-biphenyl: Similar structure but lacks the iodine atom at the 3-position.
3-Bromo-5-methyl-1,1’-biphenyl: Similar structure with bromine instead of iodine.
Uniqueness
3-Iodo-5-methyl-1,1’-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which influence its chemical reactivity and physical properties. The iodine atom makes it a good candidate for cross-coupling reactions, while the methyl group can affect its steric and electronic properties, making it distinct from other biphenyl derivatives .
特性
分子式 |
C13H11I |
|---|---|
分子量 |
294.13 g/mol |
IUPAC名 |
1-iodo-3-methyl-5-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
DVHUYGWASNFARG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)I)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



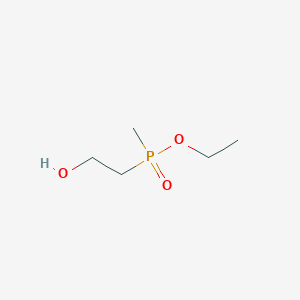
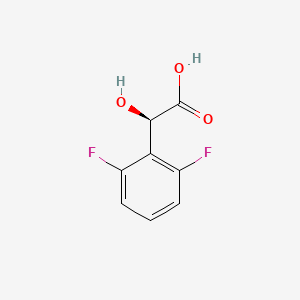
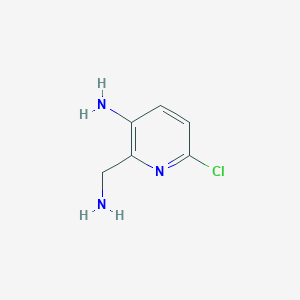



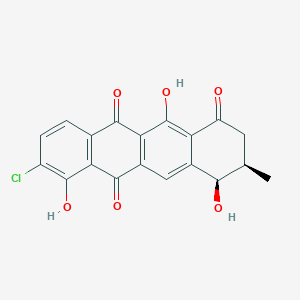
![5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956620.png)
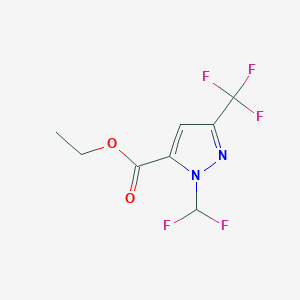
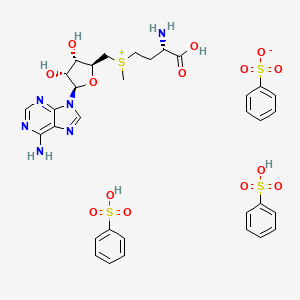
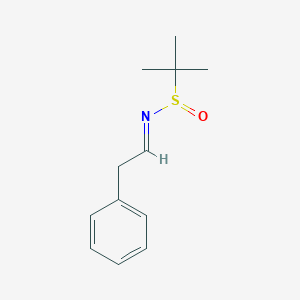
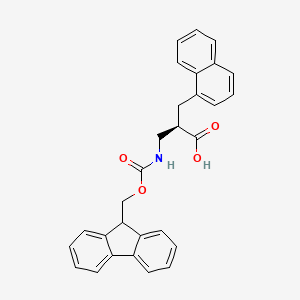
![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)
